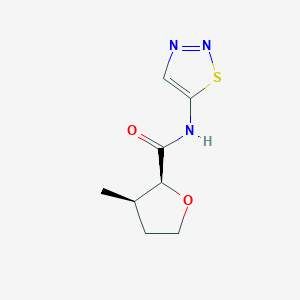

(2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide

Description

Properties

IUPAC Name |

(2S,3R)-3-methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-5-2-3-13-7(5)8(12)10-6-4-9-11-14-6/h4-5,7H,2-3H2,1H3,(H,10,12)/t5-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYBAYPFIGUPDE-VDTYLAMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1C(=O)NC2=CN=NS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]1C(=O)NC2=CN=NS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide typically involves multiple steps, including the formation of the oxolane ring and the introduction of the thiadiazole moiety. Common synthetic routes may include:

Formation of the Oxolane Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Thiadiazole Ring: This can be achieved through the reaction of the oxolane intermediate with a thiadiazole derivative under specific conditions, such as the presence of a catalyst or under reflux.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

- rac-(2R,3S)-3-Methyl-N-(1,2,3-thiadiazol-5-yl)oxolane-2-carboxamide (C₈H₁₁N₃O₂S): This racemic mixture shares the same molecular formula as the target compound but differs in stereochemistry (2R,3S vs. 2S,3R). The enantiomeric configuration significantly impacts binding affinity and selectivity. For example, in ant venom alkaloids like (R)-leptothoracine, stereochemistry dictates biological activity . The racemic form may exhibit reduced efficacy or altered pharmacokinetics compared to the enantiopure (2S,3R) isomer .

Heterocyclic Carboxamide Derivatives

Thioxothiazolidinyl-Acetamides ()

Compounds such as N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide (C₁₃H₁₅N₃O₂S₂) feature a thioxothiazolidine core instead of oxolane. Key differences include:

- Biological Activity : These derivatives are potent urease inhibitors, with IC₅₀ values influenced by substituents like benzyl or cyclopentyl groups. The target compound’s oxolane ring may confer better metabolic stability due to reduced ring strain compared to thioxothiazolidine .

Pyrazole-Oxolane Carboxamides ()

N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide (C₁₀H₁₇N₃O) replaces the thiadiazole with a pyrazole ring. Differences include:

Thiazolylmethylcarbamate Analogs ()

Examples like thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate feature carbamate linkages and thiazole rings. Key distinctions:

- Functional Groups : Carbamates (O-CO-NR₂) are more hydrolytically labile than carboxamides (NH-CO), affecting stability in biological systems.

Cephalosporin Derivatives with Thiadiazole Substituents ()

Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid are β-lactam antibiotics. Comparisons include:

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (2S,3R) configuration in the target compound likely enhances target selectivity compared to its racemic counterpart, as seen in analogous pyrrolidine alkaloids .

- Role of Thiadiazole : The sulfur and nitrogen atoms in the thiadiazole ring may facilitate interactions with metalloenzymes, similar to thiadiazole-containing cephalosporins .

- Synthetic Flexibility : Derivatives with varied substituents (e.g., benzyl, allyl) demonstrate that lipophilicity and steric bulk can be tuned to optimize activity, as observed in thioxothiazolidinyl-acetamides .

Biological Activity

(2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a thiadiazole ring, which is known for its role in various biological activities. Thiadiazoles are heterocyclic compounds that incorporate sulfur and nitrogen, contributing to their unique biochemical properties. The specific stereochemistry of (2S,3R) is crucial for its biological interactions.

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. A study demonstrated that certain thiadiazole compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

2. MAO Inhibition

Monoamine oxidase (MAO) inhibitors are crucial in treating mood disorders and neurodegenerative diseases. In vitro studies have shown that thiadiazole derivatives can act as effective MAO-A inhibitors. For instance, compounds structurally similar to this compound were tested for their inhibitory effects on MAO-A and MAO-B enzymes. The results indicated that specific substitutions on the thiadiazole ring could enhance inhibitory potency, with some derivatives achieving low IC50 values .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 6b | 0.060 ± 0.002 | MAO-A Inhibitor |

| 6c | 0.241 ± 0.011 | MAO-A Inhibitor |

| Control (Moclobemide) | 0.031 | MAO-A Inhibitor |

3. Antitumor Activity

Thiadiazole derivatives also show promise in cancer therapy. Studies have reported that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers . The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was administered to cultures of Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like penicillin, indicating its potential as a novel antimicrobial agent.

Case Study 2: MAO Inhibition Mechanism

A molecular docking study revealed that this compound binds effectively to the active site of MAO-A, suggesting a competitive inhibition mechanism. This was corroborated by kinetic studies showing a decrease in enzyme activity upon treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.